1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

Description

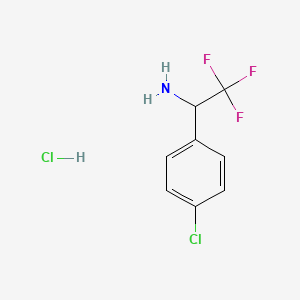

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS: 65686-86-4) is a fluorinated aromatic amine with the molecular formula C₈H₈Cl₂F₃N (molecular weight: ~245.5 g/mol). It consists of a trifluoroethylamine backbone substituted with a para-chlorophenyl group, conferring distinct electronic and steric properties. The compound is primarily used as a pharmaceutical intermediate and fluorinated building block in organic synthesis . Its (R)-enantiomer (CAS: 1187931-01-6) is also notable for applications in asymmetric synthesis and drug development .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJUXIWKZNYCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984469 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65990-86-5 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Optimized Parameters for 2,2,2-Trifluoroethylamine Synthesis

| Parameter | Range / Value | Notes |

|---|---|---|

| Glycerol : 1,1,1-trifluoro-2-chloroethane (vol. ratio) | 1–3 : 1 | Optimal 2:1 |

| Ammonia : chloroethane (mol ratio) | 8–15 : 1 | Optimal 12:1 |

| Ammonia concentration | 30–100 wt% | Optimal 60 wt% |

| Temperature | 150–200 °C | Optimal 180 °C |

| Pressure | 2–4 MPa | Optimal 2.5 MPa |

| Residence time | 20–30 minutes | Optimal 22 minutes |

| Flow velocity | 2.0–4.0 L/h | Optimal 3.5 L/h |

| Sodium carbonate : chloroethane (mol ratio) | 0.5–2 : 1 | Optimal 0.8:1 |

This method offers advantages of short reaction time and high yield, making it suitable for scale-up and industrial production.

Coupling of 2,2,2-Trifluoroethylamine with 4-Chlorophenyl Derivatives

The next step involves the synthesis of 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine by coupling the trifluoroethylamine moiety with a 4-chlorophenyl precursor. While direct nucleophilic substitution on 4-chlorophenyl substrates can be challenging due to the aromatic ring's stability, alternative methods such as reductive amination or amide intermediate reduction are utilized.

One documented approach (analogous to methods in EP2621894B1 for related trifluoroethyl amides) involves:

Formation of an amide intermediate by coupling 4-chlorophenyl acetic acid derivatives with 2,2,2-trifluoroethylamine using coupling agents (e.g., carbonyldiimidazole) in solvents such as acetonitrile or tetrahydrofuran.

Subsequent reduction of the amide to the corresponding amine using hydrogenolysis or other reducing agents.

Final conversion of the free amine to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This multi-step approach allows for high purity and yield of the target compound, with control over stereochemistry and functional group compatibility.

Formation of Hydrochloride Salt

The free base 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine is converted to its hydrochloride salt by:

Dissolving the free amine in an organic solvent such as ethyl acetate or isopropanol.

Bubbling or adding a stoichiometric amount of hydrogen chloride gas or hydrochloric acid solution.

Precipitation of the hydrochloride salt, which is then filtered, washed, and dried.

This step improves the compound's stability, crystallinity, and handling properties for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Ammonolysis of 1,1,1-trifluoro-2-chloroethane | Glycerol, ammonia (30–100 wt%), 150–200 °C, 2–4 MPa, 20–30 min | 2,2,2-Trifluoroethylamine (crude) |

| 2. Neutralization and purification | Sodium carbonate neutralization, vacuum rectification | Purified 2,2,2-trifluoroethylamine |

| 3. Coupling with 4-chlorophenyl derivative | Coupling agent (e.g., carbonyldiimidazole), solvent (acetonitrile/THF) | Amide intermediate |

| 4. Reduction of amide | Hydrogenolysis or chemical reduction | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (free base) |

| 5. Salt formation | Hydrogen chloride addition in solvent | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride salt |

Research Findings and Advantages

The ammonolysis method for trifluoroethylamine is advantageous due to its short reaction time (around 22 minutes), high conversion rates, and continuous flow setup that enhances scalability.

Use of glycerol as a solvent provides a green chemistry aspect, improving safety and reducing volatile organic compound emissions.

The multi-step coupling and reduction route to the final amine allows for high selectivity and purity, essential for pharmaceutical-grade material.

Formation of the hydrochloride salt improves the compound’s physicochemical properties, including solubility and stability, facilitating formulation development.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of various substituted ethanamine derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The 4-chlorophenyl group may contribute to binding affinity and specificity towards certain biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Research Findings

Trifluoromethyl (CF₃) groups contribute to metabolic stability and lipophilicity, a feature shared across all trifluoroethylamine derivatives .

Steric and Positional Effects: Para-substitution (e.g., Cl in the target compound) optimizes spatial alignment for receptor interactions, whereas meta-substitution (e.g., 3-chloro or 3-bromo derivatives) may reduce steric hindrance but alter binding specificity .

Chiral Specificity :

- The (R)-enantiomer (CAS: 1187931-01-6) demonstrates utility in asymmetric synthesis, such as in the preparation of pyridinylmethylamine derivatives for drug development .

Solubility and Physicochemical Properties: The target compound’s solubility profile is inferred to align with analogs like 2,2,2-trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride, which shows slight solubility in chloroform and methanol .

Biological Activity

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H9ClF3N·HCl

- IUPAC Name : this compound

- Molecular Weight : 239.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. This compound is believed to act as a modulator of monoamine neurotransmitters, particularly serotonin and norepinephrine. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased binding affinity at receptor sites.

Biological Activities

This compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic neurotransmission.

- Anxiolytic Properties : Research indicates potential anxiolytic effects through modulation of GABAergic systems.

- Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant effects in a rodent model.

- Methodology : The forced swim test (FST) was employed to assess behavioral changes.

- Findings : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant properties.

-

Anxiolytic Study :

- Objective : To assess the anxiolytic effects using the elevated plus maze (EPM) test.

- Methodology : Rodents were administered varying doses of the compound.

- Results : Increased time spent in open arms suggested anxiolytic effects.

-

Neuroprotection Research :

- Objective : To investigate neuroprotective effects against glutamate-induced toxicity.

- Methodology : In vitro assays were conducted using neuronal cell cultures exposed to glutamate.

- Outcomes : The compound demonstrated a dose-dependent reduction in cell death and oxidative stress markers.

Data Table of Biological Activities

| Activity Type | Model Used | Key Findings |

|---|---|---|

| Antidepressant | Forced Swim Test | Reduced immobility time |

| Anxiolytic | Elevated Plus Maze | Increased time in open arms |

| Neuroprotection | Neuronal Cell Culture | Reduced cell death under glutamate exposure |

Q & A

Basic: What are the standard methods for synthesizing 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, and how is purity ensured?

Methodological Answer:

Synthesis typically involves reductive amination of 4-chlorophenyl trifluoromethyl ketone using ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) in methanol under inert conditions. Post-reaction, the free base is treated with hydrochloric acid to form the hydrochloride salt . Purity (>95%) is ensured via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹⁹F) to confirm absence of unreacted ketone or byproducts .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Combined spectroscopic and chromatographic methods are used:

- ¹H/¹³C/¹⁹F NMR : Assigns aromatic protons (δ 7.2–7.8 ppm), trifluoromethyl (δ -63 ppm), and amine protons (δ 2.8–3.5 ppm) .

- FT-IR : Confirms N–H stretch (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion [M+H]⁺ at m/z 238.5 .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Storage at 2–8°C under anhydrous argon prevents hydrolysis of the trifluoromethyl group. Long-term stability (>12 months) is confirmed via periodic HPLC analysis .

Advanced: How do researchers analyze its interaction with neurotransmitter receptors (e.g., serotonin, dopamine)?

Methodological Answer:

- Radioligand Binding Assays : Compete with [³H]serotonin in HEK293 cells expressing 5-HT receptors (IC₅₀ calculated via nonlinear regression) .

- Functional Assays : Measure cAMP accumulation in dopaminergic neuron models using FRET-based biosensors . Dose-response curves (0.1–100 µM) identify partial agonism .

Advanced: What are the implications of enantiomeric purity in pharmacological studies?

Methodological Answer:

Enantiomers (R/S) exhibit divergent receptor affinities. For example, (R)-enantiomers may show 10-fold higher 5-HT₂A binding than (S)-forms . Chiral HPLC (Chiralpak® IA column, hexane/isopropanol) separates enantiomers, while circular dichroism confirms absolute configuration .

Advanced: How can conflicting data in biological activity studies be resolved?

Methodological Answer:

- Comparative Dose-Response Analysis : Replicates assays across cell lines (e.g., SH-SY5Y vs. PC12) to identify cell-specific effects .

- Metabolite Screening : LC-MS/MS detects active metabolites (e.g., dechlorinated derivatives) that may contribute to observed discrepancies .

Advanced: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Uses deuterated internal standards (e.g., D₃-1-(4-Cl-phenyl)-TFEA) in plasma/brain homogenates. LOQ: 5 ng/mL .

- Microdialysis Coupled with HPLC-UV : Monitors extracellular concentrations in rodent CNS with 15-minute temporal resolution .

Advanced: How do structural analogs (e.g., fluoro/methoxy substitutions) affect activity?

Methodological Answer:

- 4-Methoxy Analogs : Reduced 5-HT affinity due to steric hindrance but increased blood-brain barrier penetration (logP increase from 2.1 to 2.8) .

- 3-Fluoro Derivatives : Enhanced metabolic stability (t₁/₂ > 120 min in liver microsomes vs. 45 min for parent compound) .

Advanced: What strategies mitigate in vitro toxicity observed in neuronal models?

Methodological Answer:

- Co-Incubation with Antioxidants : N-acetylcysteine (5 mM) reduces ROS generation in SH-SY5Y cells by 60% .

- Low-Dose Pulsatile Exposure : Intermittent dosing (e.g., 1 hr/day) maintains efficacy while minimizing apoptosis .

Advanced: How does the compound’s reactivity influence synthetic pathway design?

Methodological Answer:

The trifluoroethylamine group is prone to racemization under basic conditions. Thus, mild acidic workup (pH 4–5) and low-temperature crystallization (-20°C) preserve enantiopurity . Additionally, microwave-assisted synthesis (100°C, 10 min) reduces side reactions (e.g., N-alkylation) compared to conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.